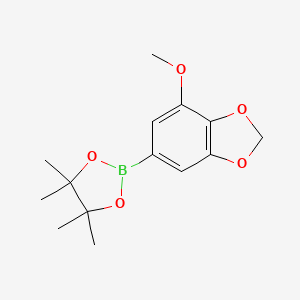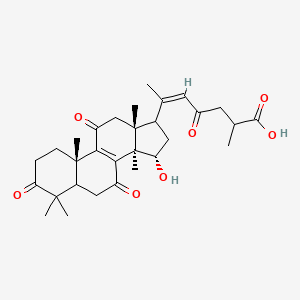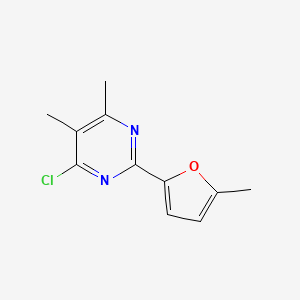
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a methoxy-substituted dioxaindan ring and a tetramethyl-substituted dioxaborolane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding dioxaindan derivative. Common reagents include boronic acids, boronate esters, and catalysts such as palladium or nickel complexes. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating or microwave irradiation.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are often recycled to improve efficiency.
化学反应分析
Types of Reactions
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or borate ester.
Reduction: Formation of the corresponding borane or borohydride.
Substitution: Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Palladium or nickel catalysts, aryl or vinyl halides, and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, polymers, and electronic components.
作用机制
The mechanism of action for 2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex with a catalyst, followed by transmetalation and reductive elimination steps. Molecular targets and pathways depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in chemical reactions. Its methoxy-substituted dioxaindan ring and tetramethyl-substituted dioxaborolane moiety differentiate it from other boronic esters.
属性
分子式 |
C14H19BO5 |
|---|---|
分子量 |
278.11 g/mol |
IUPAC 名称 |
2-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-10(16-5)12-11(7-9)17-8-18-12/h6-7H,8H2,1-5H3 |
InChI 键 |
OCMGSQZZUASIAV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)OC)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}pentanoic acid](/img/structure/B13449555.png)




![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)

![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)

![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
